Superior Catalytic Performance of Di(1-adamantyl)-n-butylphosphine over Triphenylphosphine in Cross-Coupling
In a palladium-catalyzed carbonylation reaction, the use of di(1-adamantyl)-n-butylphosphine (BuPAd2) as a ligand resulted in an 88% yield, outperforming the commonly used triphenylphosphine (PPh3) which provided an 84% yield under identical conditions [1]. This demonstrates the enhanced activity of the bulky, electron-rich n-butylphosphine derivative.
| Evidence Dimension | Product Yield (%) |
|---|---|
| Target Compound Data | 88% |
| Comparator Or Baseline | Triphenylphosphine (PPh3): 84% |
| Quantified Difference | +4% absolute yield |
| Conditions | Reaction: carbonylation; Catalyst: PdBr2 (2 mol%); Ligand (6 mol%); Base: K3PO4; Solvent: DMF; Temp: 80 °C; Time: 15 h; CO pressure: 1 bar [1]. |
Why This Matters
Even a modest 4% yield improvement can be economically significant in large-scale pharmaceutical or fine chemical synthesis, reducing waste and lowering cost per kilogram of product.
- [1] PMC11301662, Table 1. (n.d.). Optimization of the Reaction Conditions. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC11301662/table/tbl1/ View Source
